molecular formula C10H20N2O B13189642 N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide

Cat. No.: B13189642
M. Wt: 184.28 g/mol
InChI Key: OQLDFAIZJVJDMJ-UHFFFAOYSA-N
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Description

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide is a chemical compound with the molecular formula C10H20N2O. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique structure, which includes a cyclopentane ring and an amino group, making it a valuable subject for chemical and biological research .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C10H20N2O/c1-10(2,7-11)12-9(13)8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13)

InChI Key

OQLDFAIZJVJDMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)NC(=O)C1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 1-amino-2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
  • Cyclopentanecarbonitrile

Uniqueness

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide is unique due to its specific structure, which includes a cyclopentane ring and an amino group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research .

Biological Activity

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment and apoptosis modulation. This article synthesizes findings from diverse sources to elucidate its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
CAS Number Not widely available

The compound is primarily noted for its ability to modulate apoptotic pathways. Apoptosis, or programmed cell death, is crucial for maintaining cellular homeostasis and eliminating damaged cells. Dysregulation of apoptosis can lead to various diseases, including cancer.

  • Inhibition of Inhibitors of Apoptosis Proteins (IAPs) : this compound has been shown to interact with IAPs, which are proteins that prevent apoptosis by inhibiting caspases—key enzymes in the apoptotic process. By disrupting this inhibition, the compound promotes apoptosis in cancer cells, making it a candidate for cancer therapy .
  • Impact on Cancer Cell Proliferation : Research indicates that this compound can reduce the proliferation of various cancer cell lines by inducing apoptosis. For instance, studies have demonstrated its efficacy against breast cancer and melanoma cells by enhancing apoptotic signals .

Anticancer Properties

The anticancer properties of this compound have been highlighted in several studies:

  • Case Study 1 : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 .
  • Case Study 2 : A study involving melanoma cells indicated that the compound effectively reduced tumor growth in animal models by promoting apoptosis through IAP inhibition .

Other Biological Activities

Beyond its anticancer effects, preliminary research suggests potential applications in other areas:

  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating autoimmune diseases where inflammation plays a critical role .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study FocusFindingsReference
Cancer Cell LinesInduced apoptosis in breast and melanoma cells
IAP ModulationInhibited IAPs leading to enhanced apoptosis
Anti-inflammatoryPotential effects on inflammatory pathways

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